Chromofungin
Description
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
RILSILRHQNLLKELQDLAL |
Origin of Product |
United States |
Biological Activities and Mechanisms of Action
Antifungal Properties
This compound has demonstrated significant activity against a broad spectrum of filamentous fungi and yeasts. nih.govaging-us.com
Research has shown that this compound is effective against several fungal species, including Aspergillus fumigatus, Alternaria brassicola, and Candida albicans. nih.gov Its minimum inhibitory concentrations (MIC) against various filamentous fungi such as Neurospora crassa, Fusarium culmorum, and Trichophyton mentagrophytes are in the micromolar range, typically between 5 and 30 µM. novoprolabs.com
Immunomodulatory Effects
Beyond its direct antimicrobial actions, this compound plays a significant role in modulating the immune system, particularly in the context of inflammation. frontiersin.orgfrontiersin.org
This compound is involved in the innate immune response. frontiersin.orgnih.gov It can activate neutrophils, which are key players in the body's first line of defense. phoenixbiotech.net Studies have shown that this compound can induce a transient increase in intracellular calcium in human neutrophils, a critical step in their activation. phoenixbiotech.net This peptide has also been shown to have protective effects in inflammatory conditions like colitis by regulating immune cells. frontiersin.org
This compound also influences the adaptive immune system. In experimental models of colitis, it has been shown to regulate dendritic cells (DCs), which are crucial for initiating adaptive immune responses. nih.govresearchgate.net Specifically, this compound treatment has been found to decrease the expression of co-stimulatory molecules like CD80 and CD86 on DCs in the colon and spleen. nih.govmdpi.com By modulating DC function, this compound can influence the subsequent T-cell response.
A significant aspect of this compound's immunomodulatory function is its anti-inflammatory activity. aging-us.comresearchgate.net In models of intestinal inflammation, this compound has been shown to promote the polarization of macrophages towards an anti-inflammatory M2 phenotype. frontiersin.orgresearchgate.netnih.gov This shift is associated with a decrease in pro-inflammatory cytokines like IL-18 and an increase in anti-inflammatory mediators. frontiersin.orgresearchgate.netnih.gov Furthermore, this compound has been found to inhibit the NF-κB signaling pathway, a central regulator of inflammation. researchgate.netmdpi.com In the context of ulcerative colitis, this compound expression correlates positively with markers of alternatively activated macrophages and tight junction proteins, and negatively with pro-inflammatory cytokines and collagen. frontiersin.orgnih.gov
Molecular Structure and Biophysical Interactions
Conformational Analysis using Advanced Spectroscopic Methods
The three-dimensional structure of Chromofungin in solution has been investigated using sophisticated spectroscopic techniques to reveal its preferred conformation, which is crucial for its function.
Extensive Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, has been instrumental in elucidating the secondary structure of this compound. nih.govrsc.org Research has shown that this compound adopts a helical conformation. nih.govrsc.org Studies conducted in a 50:50 water-trifluoroethanol mixture, which mimics a membrane-like environment, revealed that the C-terminal portion of the peptide, encompassing the amino acid sequence 53-66, folds into an amphipathic helix. researchgate.net This helical structure is a key determinant of its biological activity. The importance of this conformation was demonstrated in studies where the substitution of key leucine (B10760876) residues (Leu61 and Leu64) with proline, a known helix-disrupting amino acid, resulted in a loss of antifungal activity. researchgate.net
| Spectroscopic Method | Solvent/Environment | Key Finding | Affected Region |
| ¹H NMR Spectroscopy | Water-Trifluoroethanol (50:50) | Revealed an amphipathic helical structure. researchgate.net | C-terminal sequence (53-66). researchgate.net |
Biophysical Basis of Membrane Interactions
The ability of this compound to interact with and disrupt microbial membranes is a cornerstone of its function. This capacity is rooted in its specific physicochemical properties, including its amphipathic nature and charge distribution.
This compound is characterized by its global hydrophobicity and distinct amphipathic character, which facilitates a strong interaction with lipid membranes. encyclopedia.pubresearchgate.net The peptide possesses a net positive charge of +3.5, which promotes initial electrostatic interactions with negatively charged components of fungal cell surfaces. encyclopedia.pubresearchgate.netnih.gov Its structure is segmented into distinct domains: a hydrophobic sequence located at the N-terminal end (CgA48-51) and a hydrophilic region that contributes to the formation of an amphipathic helix at the C-terminal part (CgA53-66). encyclopedia.pubresearchgate.netnih.gov This spatial separation of hydrophobic and hydrophilic residues allows one face of the helix to interact favorably with the lipid core of a membrane while the other face remains exposed to the aqueous environment.
| Biophysical Property | Description | Significance |
| Amphipathic Character | Possesses both hydrophobic (CgA48-51) and hydrophilic (CgA53-66) regions. encyclopedia.pubnih.gov | Allows for strong interaction with and insertion into lipid membranes. encyclopedia.pubresearchgate.net |
| Net Charge | +3.5. researchgate.netnih.gov | Facilitates initial binding to negatively charged microbial membrane surfaces. |
| Helical Structure | C-terminal region (CgA53-66) forms an amphipathic helix. researchgate.netencyclopedia.pub | Presents distinct hydrophobic and hydrophilic faces for membrane interaction. |
The biophysical properties of this compound translate into a potent ability to interact with and penetrate lipid structures. Studies using lipid monolayers have demonstrated that this compound can effectively penetrate these model membranes. nih.govdaneshyari.com The primary mechanism of action against fungi involves a specific interaction with ergosterol (B1671047), a major sterol component of fungal and yeast cell membranes. encyclopedia.pubresearchgate.net This interaction is believed to induce an increase in lateral pressure within the membrane, leading to its destabilization and the penetration of the peptide. nih.govresearchgate.net
The interaction with and subsequent translocation across cellular membranes has been visualized directly using advanced microscopy. Confocal laser microscopy of rhodamine-labeled this compound confirmed its ability to first interact with the fungal cell wall, then cross the plasma membrane, and finally accumulate within the cytoplasm of various fungi, including Aspergillus fumigatus, Alternaria brassicola, and Candida albicans. nih.govnih.gov Notably, this compound has also demonstrated the ability to penetrate mammalian membranes, as it has been observed inside polymorphonuclear neutrophils. encyclopedia.pub
| Interaction Study | Model System | Observation | Reference |
| Lipid Penetration Assay | Lipid Monolayers | This compound penetrates lipid monolayers. | nih.govdaneshyari.com |
| Confocal Laser Microscopy | Aspergillus fumigatus, Candida albicans, etc. | Peptide interacts with cell wall, crosses the plasma membrane, and accumulates in the cytoplasm. | nih.govnih.gov |
| Biochemical Interaction | Ergosterol (Fungal Membranes) | Specific interaction leads to membrane destabilization and peptide penetration. | encyclopedia.pubresearchgate.net |
Antifungal Modulatory Activities
Spectrum of Antifungal Efficacy in Mycosis Models
Chromofungin exhibits inhibitory activity against a variety of fungal species, underscoring its wide-ranging antifungal potential.
Activity against Yeast Species (e.g., Candida spp.)
This compound and its related peptides have shown notable efficacy against several Candida species. For instance, a related peptide, CGA-N46, was active against all tested yeasts with Minimum Inhibitory Concentrations (MICs) ranging from 0.1 to 0.8 mM. nih.gov Candida krusei was found to be the most sensitive, with an MIC of 0.1 mM, while Candida tropicalis and Candida albicans both showed an MIC of 0.2 mM. nih.gov Another related peptide, CGA-N12, demonstrated a minimal inhibitory concentration (MIC) of 0.45 mmol/L against C. albicans. researchgate.net Confocal laser microscopy has visually confirmed the interaction of rhodamine-labeled this compound with Candida albicans, showing the peptide's ability to engage with the yeast cells. nih.govresearchgate.net
Table 1: Antifungal Activity of this compound-Related Peptides against Candida Species
| Fungal Species | Peptide | MIC |
|---|---|---|
| Candida krusei | CGA-N46 | 0.1 mM |
| Candida albicans | CGA-N46 | 0.2 mM |
| Candida tropicalis | CGA-N46 | 0.2 mM |
| Candida glabrata | CGA-N46 | 0.8 mM |
| Candida parapsilosis | CGA-N46 | 0.8 mM |
| Candida albicans | CGA-N12 | 0.45 mmol/L |
Activity against Filamentous Fungi (e.g., Aspergillus fumigatus, Alternaria brassicola)
The antifungal action of this compound extends to filamentous fungi. Studies using confocal laser microscopy have demonstrated that rhodamine-labeled this compound at a concentration of 10 μM interacts with, crosses the plasma membrane of, and accumulates within Aspergillus fumigatus and Alternaria brassicola. nih.govresearchgate.net This indicates that the peptide can effectively target these molds. While specific MIC values for this compound against these filamentous fungi are not extensively detailed in the available literature, the observed interaction at micromolar concentrations is a strong indicator of its antifungal potential. nih.govresearchgate.net
Activity against Dimorphic Fungi (e.g., Paracoccidioides brasiliensis)
This compound has demonstrated inhibitory effects against the dimorphic fungus Paracoccidioides brasiliensis. In vitro assays have shown that this compound can inhibit the growth of this pathogen. Specifically, for the Pb18 isolate, the MIC required to inhibit 100% of growth (MIC100%) was determined to be 250 µM. scielo.br For the Pb01 isolate, the MIC required to inhibit 50% of growth (MIC50%) was 7.8125 µM. scielo.br These findings suggest that this compound is an effective agent against P. brasiliensis. scielo.br
**Table 2: Antifungal Activity of this compound against *Paracoccidioides brasiliensis***
| Isolate | MIC |
|---|---|
| Pb18 | 250 µM (MIC100%) |
| Pb01 | 7.8125 µM (MIC50%) |
Cellular and Molecular Mechanisms of Antifungal Action
The antifungal activity of this compound is primarily attributed to its ability to disrupt the fungal cell membrane, leading to a cascade of events that compromise cell viability.
Fungal Cell Membrane Disruption and Permeability Alteration
A key aspect of this compound's mechanism is its interaction with and destabilization of the fungal cell membrane. spandidos-publications.com This interaction leads to an alteration in membrane permeability. nih.gov Confocal laser microscopy studies have visually confirmed that this compound can interact with the fungal cell wall, cross the plasma membrane, and accumulate inside the microorganism. nih.govnih.gov
The antimicrobial mechanism of this compound is explained by its specific interaction with ergosterol (B1671047), a primary component of yeast and fungal membranes. nih.govencyclopedia.pub This interaction with ergosterol is believed to induce increased pressure and facilitate the peptide's penetration into the membrane. nih.govencyclopedia.pub This leads to the destabilization of the fungal wall and plasma membrane. nih.gov While the precise biophysical nature of the this compound-ergosterol interaction is a subject of ongoing investigation, it is considered a crucial step that ultimately leads to membrane disruption and subsequent fungal cell death. This specific affinity for ergosterol contributes to the selective action of this compound against fungal cells, as ergosterol is absent in mammalian cell membranes. encyclopedia.pubtheses.fr
Induction of Membrane Rigidity and Pore Formation
This compound's interaction with the fungal cell membrane is a critical initial step in its antifungal action. The peptide's amphipathic and hydrophobic nature allows for a strong interaction with the membrane, particularly with ergosterol, a major component of fungal and yeast membranes. encyclopedia.pub This interaction leads to increased pressure and penetration into the membrane. encyclopedia.pub
The binding of this compound to the membrane induces an increase in membrane rigidity. encyclopedia.pub This alteration of the physical properties of the membrane is followed by the formation of pores. encyclopedia.pubresearchgate.net The creation of these pores disrupts the integrity of the cell membrane, leading to the leakage of essential cellular contents and ultimately contributing to cell death. nih.gov This mechanism of action, involving membrane destabilization and pore formation, is a common strategy employed by many antimicrobial peptides. encyclopedia.pubnih.govnih.gov
Intracellular Target Modulation
Beyond its effects on the cell membrane, this compound can penetrate the fungal cell and modulate crucial intracellular signaling pathways. nih.govnih.gov This ability to act on internal targets enhances its antifungal efficacy.
A key intracellular target of this compound is the calcineurin pathway, a vital signaling cascade for virulence and cell wall development in fungi. encyclopedia.pubnih.gov this compound inhibits calcineurin activity through its interaction with calmodulin, a calcium-binding protein. encyclopedia.pubnih.govnih.govresearchgate.net Calcineurin, a calcium-calmodulin dependent phosphatase, plays a critical role in various cellular stress responses in eukaryotic pathogens. nih.gov By binding to calmodulin, this compound interferes with the activation of calcineurin, thereby disrupting downstream signaling. encyclopedia.pubresearchgate.net This inhibition of the calcineurin pathway is a significant component of this compound's antifungal mechanism. nih.govresearchgate.net
The calcineurin signaling pathway is highly conserved among eukaryotic microbial pathogens and controls essential virulence factors. nih.gov Its components include calcium channels, calmodulin, calcineurin, and its interacting proteins. nih.govresearchgate.net The pathway is activated by an increase in intracellular calcium, which binds to calmodulin, subsequently activating calcineurin. nih.govmdpi.com Activated calcineurin then dephosphorylates target proteins, leading to cellular responses. nih.gov
This compound has been shown to interfere with calcium signaling in fungal cells. encyclopedia.pubnih.gov In human neutrophils, this compound can induce a transient influx of extracellular calcium. nih.gov This effect is dependent on the presence of extracellular calcium and can be blocked by inhibitors of store-operated calcium channels. nih.gov The peptide penetrates the cell and interacts with calmodulin to activate a calcium-independent phospholipase A2 (iPLA2), which is involved in this calcium entry. researchgate.netnih.gov This interference with calcium homeostasis can disrupt various cellular processes that are dependent on calcium signaling. encyclopedia.pubnih.gov
Interference with Calcium Signaling Pathways
Fungal Resistance Mechanisms to this compound
There is currently no specific information available in the top search results detailing fungal resistance mechanisms specifically to this compound. However, general mechanisms of fungal resistance to antifungal agents are well-documented and may provide a framework for potential resistance to this compound. These mechanisms often involve:
Modification of the drug target: This can include mutations in the gene encoding the target protein, leading to reduced binding of the antifungal agent. nih.govejgm.co.uk
Overexpression of efflux pumps: Fungi can develop resistance by increasing the expression of membrane transporters that actively pump the antifungal drug out of the cell, preventing it from reaching its intracellular target. nih.govreviberoammicol.com
Alterations in the cell membrane composition: Changes in the sterol composition of the fungal membrane can reduce the effectiveness of drugs that target these components. nih.gov
Biofilm formation: Fungi within a biofilm can exhibit increased resistance to antimicrobial agents. mdpi.com
Given that this compound interacts with the cell membrane and intracellular targets, it is plausible that fungi could develop resistance through modifications of these targets or by increasing efflux of the peptide. Further research is needed to determine the specific mechanisms of resistance to this compound.
Immunomodulatory and Anti Inflammatory Functions
Regulation of Macrophage Phenotype and Function
Chromofungin plays a crucial role in directing the polarization of macrophages, key cells in the innate immune system, thereby influencing the inflammatory environment. nih.govfrontiersin.org Macrophages can be broadly categorized into two main phenotypes: the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. frontiersin.orgorigene.com
Promotion of Alternatively Activated (M2) Macrophages
Research has consistently shown that this compound promotes the differentiation of macrophages towards the alternatively activated (M2) phenotype. nih.govfrontiersin.orgencyclopedia.pubmdpi.com This is a critical aspect of its anti-inflammatory properties, as M2 macrophages are involved in the suppression of inflammation and tissue repair. nih.gov In experimental models of colitis, treatment with this compound led to an increased polarization of macrophages into the AAM (alternatively activated macrophage) phenotype. nih.govfrontiersin.org This was evidenced by the upregulation of M2 markers such as Arginase-1 (Arg1), Chitinase-like protein (Ym1), and Found in Inflammatory Zone 1 (Fizz1). nih.govresearchgate.net Furthermore, in a model of sepsis-induced acute lung injury, this compound was found to facilitate M2 macrophage polarization, indicated by increased levels of Arg1, resistin-like molecule α1 (Fizz1), and CD206. nih.gov
Suppression of Classically Activated (M1) Macrophages
Conversely, this compound actively suppresses the classically activated (M1) macrophage phenotype, which is responsible for promoting inflammation. frontiersin.orgoup.comoup.com In active ulcerative colitis, where pro-inflammatory M1 macrophages are prevalent, this compound levels are found to be downregulated. nih.gov Studies have shown that a decrease in this compound expression is negatively correlated with markers of M1 macrophages. frontiersin.orgresearchgate.net Treatment with this compound has been demonstrated to reduce M1 macrophage markers, thereby mitigating the inflammatory response. oup.comnih.gov In a model of sepsis-induced acute lung injury, this compound significantly suppressed M1 polarization of alveolar macrophages, as shown by decreased expression of CD86 and inducible nitric oxide synthase (iNOS). nih.gov
Impact on Macrophage Cytokine Production and Release
This compound's influence on macrophage polarization is further reflected in its modulation of cytokine production. It enhances the production of anti-inflammatory mediators associated with M2 macrophages while suppressing pro-inflammatory cytokines linked to M1 macrophages. nih.govencyclopedia.pubmdpi.com In colitic mice, this compound treatment resulted in increased colonic and peritoneal levels of Interleukin-10 (IL-10) and arginase activity. nih.govresearchgate.netresearchgate.net IL-10 is a potent anti-inflammatory cytokine, and arginase helps to suppress inflammatory responses by metabolizing arginine. rcsi.complos.orgcam.ac.uk Conversely, this compound has been shown to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.gov
This compound's Effect on Macrophage Polarization and Cytokine Production
| Macrophage Phenotype/Mediator | Effect of this compound | Key Markers/Cytokines Affected | References |
|---|---|---|---|
| M2 (Alternatively Activated) Macrophages | Promotion | ↑ Arg1, ↑ Ym1, ↑ Fizz1, ↑ CD206 | nih.govfrontiersin.orgresearchgate.netnih.gov |
| M1 (Classically Activated) Macrophages | Suppression | ↓ CD86, ↓ iNOS | nih.govoup.comnih.gov |
| Anti-inflammatory Cytokines | Increase | ↑ IL-10, ↑ Arginase Activity | nih.govresearchgate.netresearchgate.net |
| Pro-inflammatory Cytokines | Decrease | ↓ TNF-α, ↓ IL-1β | nih.gov |
Modulation of Dendritic Cell Activation and Markers
Dendritic cells (DCs) are potent antigen-presenting cells that play a crucial role in initiating and shaping adaptive immune responses. nih.gov this compound has been shown to modulate the activation and function of these critical immune cells.
Influence on Antigen-Presenting Cell Function and Cytokine Expression
In inflammatory conditions such as ulcerative colitis, dendritic cells are often dysregulated. nih.govnih.gov this compound treatment has demonstrated a protective effect against intestinal inflammation by regulating DC-related markers. nih.govwjgnet.comibdmanitoba.org In a model of experimental colitis, intrarectal administration of this compound led to a significant decrease in the expression of CD11c, CD40, CD80, and CD86 in the inflamed colonic mucosa. nih.govwjgnet.com These molecules are crucial for the antigen-presenting function of DCs and for providing co-stimulatory signals to T cells.
Furthermore, this compound treatment was associated with a reduction of these markers in other immune compartments, including the mesenteric lymph nodes and the spleen. nih.govwjgnet.com Specifically, in splenic CD11c+ cells, this compound decreased the expression of CD80 and CD86. nih.govnih.govibdmanitoba.org
In terms of cytokine expression, this compound treatment has been shown to decrease the production of pro-inflammatory cytokines by dendritic cells. In experimental colitis, this compound reduced the levels of IL-12p40 and IL-6 in the mesenteric lymph nodes and the spleen. nih.govwjgnet.com In vitro studies using bone marrow-derived dendritic cells stimulated with lipopolysaccharide (LPS) confirmed these findings, showing that this compound decreased the expression of CD40, CD80, CD86, IL-6, and IL-12p40. nih.govnih.govwjgnet.comibdmanitoba.org
This compound's Impact on Dendritic Cell Markers and Cytokines
| Location | Marker/Cytokine | Effect of this compound | References |
|---|---|---|---|
| Inflamed Colonic Mucosa | CD11c | Decrease | nih.govwjgnet.com |
| CD40 | Decrease | nih.govwjgnet.com | |
| CD80 | Decrease | nih.govwjgnet.com | |
| CD86 | Decrease | nih.govwjgnet.com | |
| IL-12p40 | Decrease | nih.govwjgnet.com | |
| Mesenteric Lymph Nodes & Spleen | CD11c | Decrease | nih.govwjgnet.com |
| CD80 | Decrease | nih.govwjgnet.com | |
| CD86 | Decrease | nih.govwjgnet.com | |
| IL-6 & IL-12p40 | Decrease | nih.govwjgnet.com | |
| In Vitro (BMDCs) | CD40 | Decrease | nih.govnih.govwjgnet.comibdmanitoba.org |
| CD80 | Decrease | nih.govnih.govwjgnet.comibdmanitoba.org | |
| CD86 | Decrease | nih.govnih.govwjgnet.comibdmanitoba.org | |
| IL-6 | Decrease | nih.govnih.govwjgnet.comibdmanitoba.org | |
| IL-12p40 | Decrease | nih.govnih.govwjgnet.comibdmanitoba.org |
Interplay with Inflammatory Signaling Pathways
The immunomodulatory effects of this compound are mediated through its interaction with key inflammatory signaling pathways. A significant mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. frontiersin.orgnih.govnih.gov NF-κB is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes.
In the context of ulcerative colitis, this compound has been shown to suppress pro-inflammatory macrophage function through the inhibition of NF-κB signaling. nih.gov In dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, a model for inflammatory bowel disease, exogenous this compound treatment not only decreased the severity of colitis but was also associated with a reduction of M1 macrophage markers and phosphorylated NF-κB. nih.gov
Furthermore, in dendritic cells, the impact of this compound on the NF-κB pathway has been demonstrated. nih.gov this compound treatment decreased NF-κB expression in the colon and in splenic CD11c+ cells. nih.govnih.govibdmanitoba.org In vitro studies have further elucidated this, showing that this compound can decrease the expression of co-stimulatory molecules and pro-inflammatory cytokines in dendritic cells stimulated with an NF-κB activator. nih.gov
Recent research in a model of sepsis-induced acute lung injury has also highlighted this compound's role in modulating the lipopolysaccharide-binding protein (LBP)/toll-like receptor 4 (TLR4) signaling pathway. nih.govresearchgate.net By downregulating this pathway, this compound inhibits NF-κB expression, which in turn influences macrophage polarization towards an anti-inflammatory M2 phenotype. nih.gov
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses. frontiersin.org In inflammatory bowel disease (IBD), a notable increase in NF-κB p65 is found in gut epithelial and immune cells. nih.gov this compound has been shown to exert its anti-inflammatory effects by directly inhibiting this pathway. umanitoba.caencyclopedia.pub
In patients with active ulcerative colitis, CHR levels are not only reduced but also show a negative correlation with markers of NF-κB activation. umanitoba.canih.gov Experimental studies using a dextran sulfate sodium (DSS)-induced colitis model revealed that treatment with this compound led to a significant decrease in NF-κB activation. umanitoba.ca Specifically, CHR treatment was found to down-regulate the expression of NFκB1 in colonic tissue and in splenic CD11c+ dendritic cells. nih.gov
In vitro studies on macrophages further substantiate this inhibitory role. encyclopedia.pub Treatment with this compound significantly reduces the activation of the NF-κB pathway in these immune cells. encyclopedia.pub This inhibition is crucial, as pro-inflammatory macrophages in the intestinal mucosa of UC patients produce a host of inflammatory mediators by activating the NF-κB pathway. frontiersin.org Pharmacological studies have confirmed that this compound has a direct impact on the NF-κB pathway, suggesting its potential to decrease intestinal inflammation by regulating this critical signaling cascade in dendritic cells and macrophages. nih.govibdmanitoba.org
Table 1: Effect of this compound on NF-κB Signaling Pathway Markers
| Model System | Key Findings | Reference |
|---|---|---|
| Active Ulcerative Colitis Patients | CHR levels negatively correlate with NF-κB activation markers. | umanitoba.canih.gov |
| DSS-Induced Colitis (Mouse Model) | CHR treatment decreases NF-κB activation and down-regulates NFκB1 gene expression in the colon. | umanitoba.canih.gov |
| Splenic CD11c+ Cells (Mouse Model) | CHR treatment decreases NF-κB gene expression. | ibdmanitoba.org |
| In Vitro Macrophages | CHR treatment significantly reduces the activation of the NF-κB pathway. | encyclopedia.pub |
| In Vitro Bone Marrow-Derived CD11c+ Dendritic Cells | CHR impacts the NF-κB pathway following lipopolysaccharide stimulation. | nih.gov |
Regulation of Toll-Like Receptor (TLR) 4 Dependent Signaling
This compound's anti-inflammatory action is also mediated through its influence on the Toll-Like Receptor 4 (TLR4) dependent signaling pathway, which often acts upstream of NF-κB. frontiersin.orgnih.gov TLR4 plays a critical role in initiating the innate immune response upon recognition of molecules like lipopolysaccharide (LPS). researchgate.net
Research in a murine model of sepsis-induced acute lung injury demonstrated that this compound provides protection by inhibiting LBP/TLR4-dependent inflammatory signaling. nih.gov Mechanistic studies showed that CHR's ability to modulate macrophage polarization towards an anti-inflammatory M2 phenotype and suppress the pro-inflammatory M1 phenotype is achieved by downregulating NF-κB expression through the LBP/TLR4 signaling pathway. nih.gov
In the context of ulcerative colitis, where CHR expression is downregulated, a negative correlation has been observed between CHR levels and TLR4 receptors in the colon tissue. frontiersin.org In vitro experiments on macrophages have confirmed that this compound suppresses pro-inflammatory macrophage function through the inhibition of the TLR4/NF-κB signaling cascade. researchgate.net This blockade leads to a reduction in the expression of several pro-inflammatory cytokines. researchgate.net
Table 2: this compound's Regulation of TLR4 Signaling
| Model System | Key Findings | Reference |
|---|---|---|
| Sepsis-Induced Acute Lung Injury (Mouse Model) | CHR protects against injury by inhibiting the LBP/TLR4-dependent signaling pathway. | nih.gov |
| Active Ulcerative Colitis Patients | CHR mRNA expression negatively correlates with TLR4 receptor expression in the colon. | frontiersin.org |
| In Vitro Macrophages | CHR suppresses pro-inflammatory function by inhibiting the TLR4/NF-κB signaling pathway. | researchgate.net |
Contribution to Epithelial Barrier Homeostasis
The intestinal epithelial barrier is a critical defense mechanism, and its disruption is a key factor in the pathogenesis of inflammatory bowel diseases. researchgate.netmdpi.com this compound contributes significantly to the maintenance of this barrier's integrity and function. nih.govnih.gov
Maintenance of Tight Junction Protein Expression (e.g., Claudin-1, ZO-1, E-cadherin, Occludin)
Tight junctions are essential protein complexes that seal the space between epithelial cells, regulating paracellular permeability. frontiersin.org In active UC, the expression of this compound mRNA positively correlates with the gene expression of tight junction (TJ) proteins. nih.govnih.gov
In experimental colitis, the administration of this compound helps preserve the epithelial barrier. wjgnet.com It prevents the downregulation of key tight junction proteins, including Claudin-1, Zonula Occludens-1 (ZO-1), E-cadherin, and Occludin. nih.govwjgnet.com Studies using a DSS-induced colitis mouse model showed that intracolonic administration of CHR resulted in the conservation of the colonic gene expression of these TJ proteins. nih.govnih.gov
Direct evidence from in vitro models using the Caco-2 human colonic epithelial cell line further supports this role. researchgate.netfrontiersin.org When Caco-2 cells were challenged with inflammatory stimuli like LPS or DSS, pre-treatment with this compound maintained the gene expression of Claudin-1 (CLDN1), ZO-1, E-cadherin (CDH1), and Occludin (OCLN), thereby preserving epithelial homeostasis. nih.govfrontiersin.org
Table 3: Effect of this compound on Tight Junction Protein Expression
| Model System | Tight Junction Proteins | Effect of this compound | Reference |
|---|---|---|---|
| Active Ulcerative Colitis Patients | General TJ Proteins | Positive correlation between CHR and TJ protein gene expression. | nih.govnih.gov |
| DSS-Induced Colitis (Mouse Model) | Claudin-1, ZO-1, E-cadherin, Occludin | Conserves colonic gene expression. | aging-us.comnih.gov |
| Caco-2 Cells (LPS/DSS challenge) | Claudin-1, ZO-1, E-cadherin, Occludin | Maintains gene expression. | researchgate.netnih.govfrontiersin.org |
Promotion of Epithelial Cell Migration, Proliferation, and Viability in In Vitro Models
Beyond maintaining the structural integrity of the epithelial barrier, this compound also actively promotes the functional capacities of epithelial cells, which is crucial for mucosal healing and repair. frontiersin.org
In vitro studies using Caco-2 cells have demonstrated that this compound has a direct and indirect role in enhancing epithelial cell functions. nih.govnih.gov When Caco-2 cells were exposed to inflammatory insults like LPS or DSS, which typically decrease cell migration, proliferation, and viability, subsequent treatment with exogenous this compound restored these properties. researchgate.netnih.gov
Interestingly, even in the absence of inflammatory stimuli, this compound alone was found to induce a significant increase in the migration, viability, and proliferation of Caco-2 cells. researchgate.netnih.gov Furthermore, conditioned medium from macrophages that had been pre-treated with this compound also increased the migration, proliferation, and viability of Caco-2 cells. nih.govresearchgate.net This indicates that this compound can promote epithelial repair both directly and indirectly through its modulation of immune cells like macrophages. nih.govfrontiersin.org
Table 4: Pro-Epithelial Effects of this compound on Caco-2 Cells (In Vitro)
| Epithelial Function | Condition | Observed Effect of this compound | Reference |
|---|---|---|---|
| Migration, Proliferation, Viability | Post-LPS/DSS Induced Injury | Restored these functions. | researchgate.netnih.gov |
| Basal (No Stimuli) | Significantly increased these functions. | researchgate.netnih.gov | |
| Migration, Proliferation, Viability | Treatment with Conditioned Medium from CHR-treated Macrophages | Increased these functions. | nih.govnih.govresearchgate.net |
Neuroprotective and Anti Senescence Roles
Mitigation of Cellular Senescence Markers in Neuronal Models
Regulation of Telomerase Activity
Telomerase is a critical enzyme for maintaining telomere length, and its decreased activity is a hallmark of cellular senescence. frontiersin.org Exposure of M17 neuronal cells to oligomeric Aβ42 for extended periods (7 and 14 days) leads to a significant reduction in telomerase activity. researchgate.netnih.gov Notably, treatment with chromofungin has been shown to rescue this diminished telomerase activity in a dose-dependent manner. researchgate.netnih.gov This restoration of telomerase function is a key mechanism through which this compound exerts its anti-senescence effects.
Modulation of Senescence-Associated Gene Expression (e.g., hTERT, TERF2, p21)
This compound has been found to reverse the Aβ42-induced changes in the expression of several key senescence-associated genes in M17 neurons. researchgate.netnih.gov
hTERT (human Telomerase Reverse Transcriptase): The expression of hTERT, the catalytic subunit of telomerase, is typically reduced during cellular senescence. nih.govfrontiersin.org In M17 cells challenged with Aβ42, hTERT levels were sharply decreased. nih.gov Treatment with this compound at concentrations of 0.5 and 1 mM significantly elevated hTERT expression. nih.gov
TERF2 (Telomeric Repeat-Binding Factor 2): In contrast to hTERT, the expression of TERF2 generally increases during cellular senescence. nih.gov Aβ42 exposure markedly increased TERF2 expression in neuronal cells, while this compound treatment at 0.5 and 1 mM remarkably reduced its expression. nih.gov
p21: The cell cycle inhibitor p21 plays a crucial role in initiating and maintaining cellular senescence. nih.govoncotarget.com Aβ42 challenge led to a high upregulation of p21. nih.gov this compound treatment at both 0.5 and 1 mM concentrations markedly downregulated the expression of p21. nih.gov
| Gene | Effect of Aβ42 | Effect of this compound (0.5 and 1 mM) |
|---|---|---|
| hTERT | Sharply Reduced | Considerably Elevated |
| TERF2 | Markedly Increased | Remarkably Reduced |
| p21 | Highly Upregulated | Markedly Downregulated |
Antioxidant Mechanisms in Neural Cells
Oxidative stress is a significant contributor to neuronal damage and senescence in neurodegenerative diseases. nih.govmdpi.com this compound exhibits potent antioxidant properties within neural cells, helping to mitigate the damaging effects of oxidative stress induced by Aβ42. researchgate.netnih.gov
Reduction of Reactive Oxygen Species (ROS) Generation
Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cellular components. mdpi.comnih.gov In M17 neuronal cells, oligomeric Aβ42 induces oxidative stress, leading to an increase in intracellular ROS production. researchgate.netnih.gov Treatment with this compound has been shown to effectively attenuate this Aβ42-induced oxidative stress by reducing the generation of intracellular ROS. researchgate.netnih.gov
Enhancement of Superoxide (B77818) Dismutase (SOD) Activity
Superoxide dismutase (SOD) is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical into less harmful molecules. nih.govmdpi.com In conjunction with reducing ROS levels, this compound treatment has been found to increase the levels of intracellular SOD in M17 cells challenged with Aβ42. researchgate.netnih.gov This enhancement of the endogenous antioxidant defense system further contributes to the neuroprotective effects of this compound.
| Parameter | Effect of Aβ42 | Effect of this compound |
|---|---|---|
| Intracellular ROS | Increased | Reduced |
| Intracellular SOD | Decreased | Increased |
Modulation of Pro-inflammatory Mediators in Neurodegeneration Models
A key aspect of this compound's neuroprotective action involves its ability to modulate pro-inflammatory mediators that are central to the progression of neurodegenerative conditions like Alzheimer's disease. nih.govresearchgate.net In experimental models of Alzheimer's disease using M17 neuronal cells stimulated by oligomeric amyloid β42 (Aβ42), a peptide known to cause neuronal damage and senescence, this compound has been shown to significantly counter these harmful effects. nih.govresearchgate.net The mechanism appears to be linked to the suppression of the Cyclooxygenase-2 (COX-2)/Prostaglandin (B15479496) E2 (PGE2) axis, a critical pathway in inflammatory processes. nih.gov
Cyclooxygenase-2 (COX-2) is an enzyme that is rapidly induced by pro-inflammatory signals and is a key player in the synthesis of prostaglandins. nih.gov Upregulation of COX-2 can trigger inflammatory responses that accelerate cellular senescence. nih.gov In a neurodegeneration model using Aβ42-stimulated neuronal cells, COX-2 levels were observed to increase sharply. nih.gov
Treatment with this compound was found to markedly repress this increase in COX-2 at both the mRNA and protein levels. nih.gov This suggests that this compound exerts part of its anti-senescence effect by inhibiting COX-2 expression. nih.gov Further cementing this link, studies have shown that the protective, anti-senescent effects of this compound on neuronal cells were counteracted when COX-2 was overexpressed, confirming that COX-2 is a crucial mediator in the functional pathway of this compound. nih.govresearchgate.net
Prostaglandin E2 (PGE2) is a principal pro-inflammatory prostaglandin synthesized from arachidonic acid by the action of COX-2. nih.gov It is a significant mediator of inflammation and has been implicated in the pathology of neurodegenerative diseases. nih.govnih.gov In line with its effect on COX-2, this compound has been shown to significantly reduce the production of PGE2. nih.gov
In an Alzheimer's disease model, Aβ42 stimulation led to a substantial increase in PGE2 production in neuronal cells. nih.gov The introduction of this compound at concentrations of 0.5 mM and 1 mM effectively lowered these elevated PGE2 levels. nih.gov Specifically, while Aβ42 stimulation raised PGE2 levels from a baseline of 286.2 pg/mL to 688.5 pg/mL, treatment with 0.5 mM and 1 mM this compound reduced these levels to 493.3 pg/mL and 402.9 pg/mL, respectively. nih.gov This demonstrates a dose-dependent effect of this compound on suppressing this key inflammatory mediator. nih.gov
Research Findings: Effect of this compound on Pro-inflammatory Mediators
| Mediator | Experimental Model | Effect of Aβ42 Stimulation | Effect of this compound Treatment | Reference |
|---|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Aβ42-stimulated M17 neuronal cells | Sharply increased expression | Markedly repressed expression at mRNA and protein levels | nih.gov |
| Prostaglandin E2 (PGE2) | Aβ42-stimulated M17 neuronal cells | Increased from 286.2 to 688.5 pg/mL | Reduced to 493.3 pg/mL (at 0.5 mM) and 402.9 pg/mL (at 1 mM) | nih.gov |
Advanced Research Methodologies and Experimental Models
In Vitro Cellular Assays for Biological Activity Assessment
In vitro cellular assays are fundamental in elucidating the biological activities of the chemical compound Chromofungin (CHR). These laboratory-based tests utilize cultured cells to investigate the compound's effects at a cellular and molecular level, providing crucial insights into its mechanisms of action.
Microbial Sensitivity Testing (MIC, MFC)
Microbial sensitivity testing is a critical in vitro method to determine the antimicrobial efficacy of a compound. medscape.com The primary metrics used are the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. idexx.dkidexx.commerieuxnutrisciences.com The MFC is the lowest concentration that results in microbial death. medscape.comnih.gov
In studies involving this compound, its antifungal properties have been evaluated against various fungal species. For instance, in vitro assays using NCCLS-M27-A2 protocols demonstrated that this compound inhibits the growth of Paracoccidioides brasiliensis. scielo.br The results showed a MIC of 250 µM for the Pb18 isolate (indicating 100% inhibition) and a MIC of 7.8125 µM for the Pb01 isolate (indicating 50% inhibition). scielo.br This highlights the compound's potential as an antifungal agent and provides a quantitative measure of its potency against specific fungal strains.
**Table 1: Minimum Inhibitory Concentration (MIC) of this compound against *Paracoccidioides brasiliensis***
| Fungal Isolate | MIC (µM) | Inhibition Level |
|---|---|---|
| Pb18 | 250 | 100% |
| Pb01 | 7.8125 | 50% |
Data sourced from SciELO. scielo.br
Cell Culture Models for Inflammatory, Immunological, and Neurodegenerative Studies
Cell culture models are indispensable tools for studying the complex cellular and molecular processes underlying inflammation, immune responses, and neurodegeneration. These models allow for controlled investigations into the effects of compounds like this compound on specific cell types involved in these conditions.
In the context of inflammatory and immunological studies, this compound has been investigated using various cell lines. The human Caco-2 intestinal epithelial cell line is a common in vitro model for the intestinal epithelium and has been used to study inflammatory bowel disease (IBD). nih.gov In these models, this compound has been shown to modulate the activity of alternatively activated macrophages (AAM) and influence the function of colonic epithelial cells. nih.gov Specifically, conditioned medium from this compound-treated AAMs was found to impact Caco-2 cells. nih.govresearchgate.net Furthermore, studies have utilized peritoneal macrophages from mice to demonstrate that this compound can enhance the polarization of AAMs in vitro. nih.gov
For neurodegenerative research, the M17 neuronal cell line has been employed to investigate the effects of this compound on neurotoxicity. researchgate.netnih.gov These studies have explored the compound's potential to ameliorate the harmful effects of oligomeric amyloid β42 (Aβ42), a key player in the pathophysiology of Alzheimer's disease. researchgate.netnih.gov Research has shown that prolonged exposure to Aβ42 can induce neuronal damage and cellular senescence. researchgate.net
Evaluation of Cell Viability, Migration, and Proliferation Assays
Assays that evaluate cell viability, migration, and proliferation are crucial for understanding the cellular response to a compound. promega.com These assays provide quantitative data on how a substance affects fundamental cellular processes.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric assay to assess cell viability. nih.gov In studies with this compound, the MTT assay was used on Caco-2 cells to determine the compound's effect on cell viability. nih.gov Results indicated that both direct treatment with this compound and indirect treatment via conditioned medium from this compound-treated AAMs increased the viability of these epithelial cells. nih.govresearchgate.net
Wound-healing assays are employed to study cell migration. nih.gov In these experiments, a "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the gap is measured. For Caco-2 cells, treatment with this compound, both directly and through conditioned medium, was found to enhance cell migration. nih.govresearchgate.net
Cell proliferation can be assessed by direct cell counting or through various assays. nih.gov Studies on Caco-2 cells have shown that this compound treatment, particularly through the conditioned medium of AAMs, leads to an increase in epithelial cell proliferation. nih.govresearchgate.net In M17 neuronal cells, the Cell Counting Kit-8 (CCK-8) assay and lactate (B86563) dehydrogenase (LDH) release experiments were used to determine the optimal concentrations of this compound for cell culture, finding that 0.5 and 1 mM were ideal. nih.gov
Table 2: Effects of this compound on Caco-2 Cell Functions
| Treatment Condition | Effect on Migration | Effect on Viability | Effect on Proliferation |
|---|---|---|---|
| CHR-treated AAM conditioned medium | Increased | Increased | Increased |
| Direct CHR treatment | Increased | Increased | Increased |
Data compiled from multiple studies. nih.govresearchgate.netresearchgate.net
Molecular Gene Expression Analysis (RT-qPCR, mRNA Arrays)
Molecular gene expression analysis techniques, such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and mRNA arrays, are powerful tools for understanding how a compound alters cellular function at the genetic level. gene-quantification.dethermofisher.comxiahepublishing.com These methods allow for the quantification of mRNA transcripts, providing insights into the upregulation or downregulation of specific genes in response to treatment.
In studies on this compound, RT-qPCR has been instrumental in revealing its effects on gene expression in various cell models. For instance, in peritoneal macrophages, this compound treatment followed by stimulation with interleukin (IL)-4/IL-13 led to increased mRNA levels of AAM markers, including Il10, arginase (Arg1), Ym1 chitinase-like protein (Ym1), and found in inflammatory zone protein (Fizz1). nih.gov In Caco-2 cells stimulated with lipopolysaccharides (LPS) or dextran (B179266) sulfate (B86663) sodium (DSS), this compound was shown to regulate the gene expression of tight junction (TJ) proteins. nih.gov Furthermore, in M17 neuronal cells challenged with oligomeric Aβ42, this compound treatment was found to affect the expression of human telomerase reverse transcriptase (hTERT), telomeric repeat-binding factor 2 (TERF2), and p21. nih.gov
mRNA arrays, which allow for the simultaneous analysis of a large panel of genes, have also been employed in this compound research. gene-quantification.deqiagen.com These arrays can provide a broader view of the pathways affected by the compound. For example, qPCR arrays were used to determine the expression of small-derived RNAs (sdRNAs) and showed that this compound could reverse the gene expression of human telomerase reverse transcriptase. researchgate.net
Table 3: Gene Expression Changes Induced by this compound in Different Cell Models
| Cell Type | Condition | Genes with Altered Expression | Method |
|---|---|---|---|
| Peritoneal Macrophages | CHR + IL-4/IL-13 | Il10, Arg1, Ym1, Fizz1 (Upregulated) | RT-qPCR |
| Caco-2 Cells | LPS or DSS stimulation + CHR | Tight Junction Proteins (Regulated) | RT-qPCR |
| M17 Neuronal Cells | Aβ42 challenge + CHR | hTERT, TERF2, p21 (Affected) | RT-qPCR |
Protein Expression and Activity Analysis (ELISA, Western Blot, Arginase Activity)
Analyzing protein expression and activity is crucial for confirming that changes in gene expression translate to functional changes at the protein level. Techniques like enzyme-linked immunosorbent assay (ELISA), Western blot, and specific enzyme activity assays are commonly used for this purpose. nih.gov
ELISA is a widely used method for quantifying the levels of specific proteins, such as cytokines, in biological samples. In studies with this compound, ELISA has been used to measure the protein levels of IL-10 in the supernatant of cultured peritoneal macrophages. nih.gov Results showed that this compound treatment enhanced the production of this anti-inflammatory cytokine. nih.gov
Western blot analysis is used to detect and quantify specific proteins in a sample. researchgate.net This technique has been employed to confirm the expression of various proteins in response to this compound. For example, in studies on prostate cancer cell lines, Western blot was used to detect the expression of Arginase 1 (ARG1) and Arginase 2 (ARG2). plos.org Similarly, in studies of mononuclear cells after injury, Western blot analysis showed increased arginase I protein expression. nih.gov
Specific enzyme activity assays are used to measure the functional activity of enzymes. The arginase activity assay, for instance, measures the conversion of arginine to ornithine. nih.gov In peritoneal macrophages treated with this compound, an increase in arginase activity was observed, consistent with the increased expression of the Arg1 gene. nih.gov
Table 4: Protein-Level Changes Induced by this compound
| Cell Type | Protein/Activity Measured | Method | Finding |
|---|---|---|---|
| Peritoneal Macrophages | IL-10 Protein Levels | ELISA | Increased |
| Peritoneal Macrophages | Arginase Activity | Arginase Activity Assay | Increased |
| Human Mononuclear Cells | Arginase I Expression | Western Blot | Increased |
Flow Cytometry for Immune Cell Phenotyping
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of individual cells in a heterogeneous population. nih.govnih.gov It is particularly valuable for immune cell phenotyping, which involves identifying and quantifying different immune cell subpopulations based on the expression of specific cell surface and intracellular markers. thermofisher.comresearchgate.net
In the context of this compound research, flow cytometry could be utilized to further characterize the immune cells affected by the compound. For instance, following the observation that this compound enhances the polarization of AAMs, flow cytometry could be used to quantify the percentage of macrophages expressing specific M2 markers, such as CD206. This would provide a more detailed understanding of the shift in macrophage phenotype induced by this compound. While direct studies using flow cytometry for immune cell phenotyping in response to this compound are not detailed in the provided context, the technique's application is highly relevant to the observed immunological effects of the compound. For example, research on tumor-associated macrophages has used flow cytometry to measure arginase-1 expression in different macrophage subsets. jci.org This type of detailed analysis would be beneficial in further elucidating the immunomodulatory properties of this compound.
Microscopic Techniques for Cellular Interaction Visualization
Visualizing the direct interaction of this compound with fungal cells is crucial for understanding its antifungal mechanism. High-resolution microscopy techniques are indispensable for these studies.
Confocal laser scanning microscopy is a key technique used to investigate the interaction of this compound with fungal cells. nih.govmpg.debiorxiv.org By labeling the peptide with a fluorescent marker, such as rhodamine, researchers can track its journey into the fungal cell. nih.gov
Studies have successfully employed this method to demonstrate that this compound interacts with the cell wall of various fungi, including pathogenic strains of Aspergillus fumigatus, Alternaria brassicola, and Candida albicans. nih.govresearchgate.net Following this initial interaction, the fluorescently-labeled this compound has been observed crossing the plasma membrane and accumulating within the cytoplasm of these microorganisms. nih.govnih.gov This visualization provides direct evidence of the peptide's ability to penetrate fungal cellular barriers, which is a critical step in its antifungal activity. nih.gov The technique allows for a detailed analysis of the peptide's localization, revealing that its mechanism involves not just surface disruption but also potential engagement with intracellular targets. researchgate.net
Animal Models for Disease Pathogenesis Studies (e.g., DSS-induced colitis in mice)
To investigate the in vivo effects of this compound, particularly its immunomodulatory and anti-inflammatory properties, researchers utilize animal models that mimic human diseases. The dextran sulfate sodium (DSS)-induced colitis model in mice is a well-established and widely used model for studying inflammatory bowel disease (IBD). umanitoba.caresearchgate.net
In this model, mice administered DSS in their drinking water develop an acute colitis that shares pathological features with human ulcerative colitis. researchgate.netibdmanitoba.org Studies have shown that preventive intracolonic administration of this compound to DSS-treated mice significantly ameliorates the clinical signs of colitis. researchgate.netnih.gov This includes a notable reduction in weight loss, improved stool consistency, and decreased stool bleeding. nih.gov
Furthermore, histological analysis of the colonic tissue from this compound-treated mice reveals a significant reduction in collagen deposition and lower fibrosis scores compared to untreated colitic mice. nih.gov At the molecular level, this compound treatment has been found to decrease the expression of pro-inflammatory markers and modulate macrophage activity, promoting a shift from pro-inflammatory M1 macrophages to anti-inflammatory M2 macrophages. umanitoba.caresearchgate.net It also helps maintain the integrity of the intestinal epithelial barrier by preventing the DSS-induced decrease in tight junction proteins such as claudin-1, zonula occludens-1 (ZO-1), E-cadherin, and occludin. nih.gov A scrambled version of the this compound peptide, used as a control, showed no such protective effects, confirming the sequence specificity of the observed outcomes. nih.gov
| Parameter Investigated | Observation in DSS-Treated Mice | Effect of this compound Treatment | Reference |
|---|---|---|---|
| Clinical Signs (Weight Loss, Stool Consistency, Bleeding) | Increased severity | Significantly decreased severity | researchgate.netnih.gov |
| Collagen Deposition/Fibrosis | Increased | Significantly reduced | nih.gov |
| Colonic Expression of Col1a2 mRNA | Increased | Significantly decreased | nih.gov |
| Tight Junction Protein mRNA (Cldn1, Zo1, Cdh1, Ocln) | Decreased | Expression maintained/restored | nih.gov |
| Interleukin-18 (IL-18) Expression | Elevated | Significantly decreased | nih.gov |
| Macrophage Polarization | Shift towards pro-inflammatory M1 | Shift towards anti-inflammatory M2 | umanitoba.caresearchgate.net |
Peptide Synthesis and Analytical Characterization
The production of this compound for research purposes relies on chemical synthesis, and its purity and identity must be rigorously confirmed using analytical techniques.
This compound is a peptide that can be chemically synthesized using Solid-Phase Peptide Synthesis (SPPS). nih.govbiotage.com This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.com The core principle of SPPS is that the nascent peptide is anchored to the solid support, allowing for the use of excess reagents to drive reactions to completion. nih.gov These excess reagents and soluble by-products can then be easily removed by simple filtration and washing, which simplifies the purification process at each step. biotage.combachem.com
The synthesis proceeds by adding Nα-protected amino acids sequentially from the C-terminus to the N-terminus. nih.gov Once the full peptide sequence is assembled on the resin, it is cleaved from the solid support, and all protecting groups are removed to yield the final, functional peptide.
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of synthetically produced peptides like this compound. moravek.comopenaccessjournals.com Specifically, reversed-phase HPLC (RP-HPLC) is commonly employed. nih.govbac-lac.gc.ca This method separates components of a mixture based on their hydrophobicity. sigmaaldrich.com The synthetic peptide is passed through a column containing a non-polar stationary phase, and a polar mobile phase is used for elution.
The purity of the this compound peptide is determined by analyzing the resulting chromatogram. moravek.com A highly pure sample will ideally show a single major peak, and the area of this peak relative to the total area of all peaks is used to quantify the purity level. nih.govplos.org This ensures that the peptide used in biological assays is free from significant contaminants, such as by-products from the synthesis process, which could otherwise lead to erroneous results. moravek.comnih.gov
Mass spectrometry (MS) is an indispensable tool for the analytical characterization of synthesized peptides. plos.org It is used to confirm the identity of the peptide by precisely measuring its molecular mass. The experimentally determined mass is then compared to the theoretical mass calculated from its amino acid sequence (RILSILRHQNLLKELQDLAL). nih.govplos.org
Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Time-of-Flight, TOF) are often used. plos.orgplos.org In many cases, HPLC is directly coupled with mass spectrometry (HPLC-MS), allowing for the separation of the peptide from any impurities before it enters the mass spectrometer for analysis. nih.govmeasurlabs.com This hyphenated technique provides simultaneous information on both the purity and the molecular identity of the this compound peptide. bac-lac.gc.caplos.org
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Computational and In Silico Approaches for Mechanism Prediction
The exploration of this compound's (CHR) biological activities and mechanisms of action has been significantly advanced through the use of computational and in silico methodologies. These approaches allow researchers to predict and simulate interactions between this compound, a peptide derived from Chromogranin A (CHGA), and its potential biological targets at a molecular level. thermofisher.comresearchgate.netnovusbio.comthermofisher.comnovusbio.comresearchgate.netmdpi.com Such computational techniques, including molecular docking, molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling, provide valuable insights into the peptide's functional properties and help guide further experimental validation. mdpi.comresearchgate.netmdpi.com
Molecular Docking Studies
Molecular docking is a prominent computational technique used to predict the preferred orientation of one molecule when bound to a second. mdpi.com This method is frequently employed to analyze the binding sites of protein-peptide interactions and to estimate the most probable conformation of the peptide within its target's binding pocket. mdpi.com
In the context of CHGA-derived peptides, molecular docking has been instrumental. For instance, studies have used docking to investigate the binding of CgA fragments to receptors like integrins and neuropilin-1. mdpi.com Saturation transfer difference (STD) spectroscopy experiments identified key hydrophobic residues (I48, L49, I51, and L52) in a CgA fragment as crucial for receptor binding, and subsequent molecular docking experiments produced a receptor-ligand interaction model. mdpi.com Similarly, docking simulations revealed differences in the interaction of catestatin (B549398), another CHGA-derived peptide, with neuropilin-1 depending on the presence of a C-terminal arginine. mdpi.com
While direct docking studies on this compound are emerging, related research highlights the utility of this approach. For example, the molecular docking technique was used to analyze the binding site and free energy of Quercetin with IRAK4, a key signaling molecule in pathways that this compound is known to influence. researchgate.net In another study, peptides derived from peanut worm collagen were evaluated for their cyclooxygenase-2 (COX-2) inhibitory potential through molecular docking. researchgate.net This type of analysis provides a framework for how this compound's anti-inflammatory effects might be mediated at a molecular level.
Molecular Dynamics and Simulation
Molecular dynamics (MD) simulations are often used as a follow-up to molecular docking to refine the predicted binding modes and to assess the stability of the ligand-receptor complex over time. researchgate.net These simulations model the atomic and molecular movements, providing a more dynamic picture of the interaction. For example, MD simulations were used alongside docking to study the interactions of antiviral peptides with Mpox DNA polymerase and of the peptide catestatin with its receptor, neuropilin-1. researchgate.netmdpi.com These studies demonstrated the stability of the peptide-receptor interactions, adding confidence to the docking predictions. researchgate.netmdpi.com
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. researchgate.net These models are valuable for optimizing the sequences of antimicrobial peptides (AMPs) to enhance their efficacy. researchgate.net The computer-aided design of AMPs, leveraging QSAR and other methods like machine learning and genetic algorithms, has become crucial for predicting the antibacterial potential of a peptide sequence before its synthesis. researchgate.net
In a study relevant to this compound's known effects on the blood-brain barrier (BBB), a consensus QSAR modeling workflow was employed to develop models for predicting BBB permeability. science.govscience.gov This demonstrates the power of in silico modeling to predict the physiological behavior of peptides like this compound.
Bioinformatics Tools and Databases
Chemical Synthesis and Derivatization for Enhanced Academic Study
Design and Synthesis of Chromofungin Analogues and Related Peptides
This compound is a 20-amino acid peptide (sequence: RILSILRHQNLLKELQDLAL in bovine, corresponding to CgA₄₇₋₆₆) that represents the active domain of the larger CgA fragment, Vasostatin-I. nih.govplos.orgfrontiersin.org The synthesis of this compound and its derivatives is crucial for investigating its antimicrobial and immunomodulatory activities. Peptide engineering has become a key strategy, involving molecular design and modification to enhance activity or reduce toxicity. mdpi.com
The design of this compound analogues generally follows several strategic approaches:
Truncation and Identification of Active Cores: Researchers have synthesized various truncated versions of CgA-derived peptides to pinpoint the minimal sequence required for activity. For instance, studies on the human CgA-N46 peptide led to the design of shorter derivatives like CGA-N16, CGA-N15, CGA-N12, and CGA-N8 by successively deleting amino acids. tandfonline.com Similarly, to identify the minimum active sequence of another CgA-derived peptide domain, short peptides were synthesized based on the Ac2–26 sequence, leading to the identification of the highly active tripeptide MC-12 (Ac-QAW-COOH). mdpi.com This approach helps in creating smaller, potentially more stable, and cost-effective molecules.
Introduction of Non-Natural Amino Acids: To improve stability and potency, non-natural amino acids can be incorporated. For example, in a related peptidomimetic, the substitution of phenylalanine with naphthylalanine was shown to increase stability against protease degradation. mdpi.com This strategy of using non-natural amino acids is a common technique to generate peptidomimetics, which are ideal for drug discovery. mdpi.comgenscript.com
Stereoisomeric Modifications: To enhance resistance to proteolytic degradation by microbial proteinases, D-isomers of peptides can be synthesized. nih.gov The synthetic D-isomer of catestatin (B549398), another CgA-derived peptide, demonstrated higher antimicrobial activity compared to its natural L-form. nih.gov This success has prompted the creation of synthetic D-stereoisomers of other CgA-derived peptides for potential applications, such as protecting implanted medical devices from "superbugs". unisr.it
The primary method for producing these peptides is Solid-Phase Peptide Synthesis (SPPS). genscript.com This technique, particularly the Fmoc-protected strategy, allows for the stepwise assembly of amino acids on a solid resin support under mild conditions. genscript.com For larger quantities needed for clinical or extensive research, recombinant expression systems, such as the yeast Pichia pastoris, have been developed to produce peptides like CGA-N12 in a cost-efficient manner, achieving yields of up to 30 mg/L. tandfonline.com
Structure-Activity Relationship (SAR) Studies in Peptide Derivatives
Structure-activity relationship (SAR) analysis is fundamental to understanding how the chemical structure of a molecule relates to its biological activity. wikipedia.org For this compound and its analogues, SAR studies aim to identify the key chemical groups and structural motifs responsible for their antifungal and immunomodulatory effects, allowing for targeted modifications to enhance potency or other desired properties. wikipedia.org
Key findings from SAR studies on this compound and related CgA-derived peptides include:
Peptide Length and Stability: Truncation studies have revealed that shorter peptides can exhibit enhanced activity and stability. When derivatives of the CGA-N46 peptide were created, the successively shorter analogues (CGA-N16, CGA-N15, CGA-N12, and CGA-N8) showed higher antifungal activities than the parent peptide. tandfonline.com The stability of these peptides, as predicted by their instability index, also improved with decreasing length, with CGA-N12 and CGA-N8 being the most stable. tandfonline.com CGA-N12 was noted for having the least hemolytic activity, indicating lower toxicity. tandfonline.com
Amino Acid Substitution: The specific amino acids within the peptide sequence are critical. In one study of a peptidomimetic, substituting a crucial phenylalanine residue with the non-natural analogue naphthylalanine not only was key for its interaction with the JAK2 protein but also increased the peptide's stability against proteases. mdpi.com
The table below summarizes the structure-activity relationships for selected CgA-derived peptide analogues.
| Peptide Analogue | Structural Modification | Key SAR Finding | Reference(s) |
| CGA-N12 / CGA-N8 | Truncation of parent peptide CGA-N46 | Shorter peptides showed higher antifungal activity and greater stability. | tandfonline.com |
| MC-12 (Ac-QAW-COOH) | Truncation of parent peptide Ac2-26 | Identified as the minimum active sequence with potent NF-κB inhibitory activity. | mdpi.com |
| Naphthylalanine-substituted peptide | Substitution of Phenylalanine with Naphthylalanine | Increased stability against protease degradation and maintained biological interaction. | mdpi.com |
| D-Catestatin | L- to D-amino acid isomerization | D-isomer resisted proteolytic degradation, leading to higher antimicrobial activity. | nih.gov |
Methodological Considerations in Peptide Synthesis (e.g., Trifluoroacetic acid impact)
The synthesis of peptides like this compound is a complex process with several methodological factors that can influence the quality and experimental utility of the final product. A significant consideration in modern peptide synthesis, particularly Fmoc-based Solid-Phase Peptide Synthesis (SPPS), is the use of Trifluoroacetic acid (TFA). genscript.comgenscript.com
TFA plays a dual role in the synthesis process. It is used in the final step to cleave the synthesized peptide from the solid resin support and is also often added to the mobile phase during purification by high-performance liquid chromatography (HPLC) to improve separation. genscript.comgenscript.com Consequently, TFA remains in the final lyophilized peptide product as a counter-ion, balancing the positive charges on protonated amino groups. genscript.comnovoprolabs.com This is especially true for peptides that lack basic amino acids (like Arginine, Histidine, and Lysine) or have blocked N-termini, as they require TFA for protonation. genscript.comnovoprolabs.com
While essential for the synthesis process, the presence of residual TFA can have a significant and often unpredictable impact on subsequent academic studies:
Biological Assay Interference: TFA itself can be biologically active. At concentrations as low as 10 nM, it has been shown to inhibit cell growth, while at higher concentrations (0.5–7.0 mM), it can promote cell growth and protein synthesis in certain cell lines. genscript.comnovoprolabs.com This can introduce variability and lead to false positive or reduced signals in peptide-based cellular assays. genscript.com TFA can also act as an allosteric regulator on glycine (B1666218) receptors and, in vivo, can trifluoroacetylate amino groups in proteins, potentially inducing unwanted antibody responses. novoprolabs.com
Structural Study Interference: The presence of TFA counter-ions can affect the secondary structure of peptides by altering the hydrogen-bonding network. genscript.com Furthermore, TFA interferes with structural analysis by Fourier-transform infrared (FTIR) spectroscopy. It produces a strong absorbance band around 1670 cm⁻¹, which overlaps with the amide I band of peptides (1600–1700 cm⁻¹), complicating conformational analysis. genscript.com
Trifluoroacetylation as a Side Reaction: Beyond its role as a counter-ion, TFA can cause an undesirable side reaction during synthesis known as trifluoroacetylation. This reaction can occur when trifluoroacetoxymethyl groups, generated on the resin support during repeated acid treatment cycles, react with the free amino group of the growing peptide chain. nih.gov This results in the irreversible capping of the peptide, terminating its synthesis prematurely and complicating purification. nih.gov This side reaction can be minimized by using more acid-stable resin linkages, such as the phenylacetamidomethyl (Pam) support. nih.gov
Given these impacts, there is a growing interest in developing TFA-free cleavage and purification methods to produce peptides that are more suitable for sensitive biological and structural applications. opnme.com
Future Directions in Chromofungin Research
Elucidation of Broader Biological Networks and Interacting Partners
Future research should focus on identifying the broader biological networks and interacting partners of chromofungin. While its effects on certain immune cells and pathways are emerging, a comprehensive understanding of its molecular interactions is lacking. frontiersin.orgencyclopedia.pub Biological networks, which represent the complex interplay of molecules like genes and proteins, are crucial for understanding cellular functions and disease. kishankc.com.npnumberanalytics.com
Investigation of Post-Translational Modifications and Their Functional Impact
Post-translational modifications (PTMs) are crucial for regulating protein function, localization, and stability. nih.govthermofisher.com The parent protein, Chromogranin A, is known to undergo extensive PTMs, including glycosylation, sulfation, and phosphorylation. aacrjournals.org It is plausible that this compound itself, or its precursor, is subject to modifications that could significantly alter its biological activity.
Future studies should investigate the presence and nature of PTMs on this compound. Advanced mass spectrometry techniques can be utilized to identify and characterize these modifications. nih.gov Once identified, the functional consequences of specific PTMs on this compound's antimicrobial and immunomodulatory activities can be assessed. For instance, phosphorylation or glycosylation could modulate its interaction with cellular receptors or its stability in biological fluids. Understanding the PTM landscape of this compound will provide a more nuanced view of its regulation and function. mdpi.com
Advanced Computational Modeling and Simulation Studies for Predictive Biology
Computational modeling and simulation are powerful tools for studying complex biological systems and predicting their behavior. tu-dresden.destarfishmedical.comscidac.gov These approaches can be applied to this compound research to gain a deeper understanding of its structure-function relationships and to predict its interactions with other molecules.
Molecular dynamics simulations can be used to model the three-dimensional structure of this compound and its dynamic behavior in different environments. benthambooks.com This can help in understanding how it interacts with microbial membranes or specific protein targets. Furthermore, systems biology models can be developed to simulate the effects of this compound on cellular signaling networks. tu-dresden.de By integrating experimental data into these models, researchers can generate testable hypotheses about the mechanisms of action of this compound and predict its effects under various conditions. This predictive biology approach can accelerate the discovery of new therapeutic applications for this compound. starfishmedical.com
Exploration of Inter-species Variances in Activity and Mechanism
While this compound is derived from a conserved region of Chromogranin A, there are species-specific variations in the amino acid sequence of CgA. nih.gov These variations could potentially lead to differences in the activity and mechanism of action of this compound across different species.
Comparative studies are needed to investigate the inter-species variances in this compound's biological effects. This would involve comparing the antimicrobial and immunomodulatory properties of this compound from different species, such as human, bovine, and murine. researchgate.net Any observed differences in activity should be correlated with variations in the peptide sequence. Such studies will not only provide insights into the evolution of this compound's function but are also crucial for the appropriate selection of animal models for preclinical studies. physiology.org
Refined Analysis of Proteolytic Processing and Its Physiological Regulation
This compound is generated from Chromogranin A through proteolytic processing by enzymes like prohormone convertases. nih.govbioscientifica.com The regulation of this processing is critical as it determines the amount of bioactive this compound produced. frontiersin.org
Future research should focus on a more refined analysis of the proteolytic processing of CgA to generate this compound. This includes identifying the specific proteases involved and the cellular conditions that modulate their activity. oup.comtheses.fr For example, inflammation has been shown to promote the proteolytic processing of CgA. oup.com Investigating how physiological and pathological stimuli, such as stress or infection, regulate the cleavage of CgA to produce this compound will provide a deeper understanding of its role in the body's response to these challenges.
Deeper Exploration of Intracellular Signaling Cascades Beyond Identified Pathways
Current research has implicated this compound in the regulation of specific intracellular signaling pathways, such as the NF-κB pathway in macrophages. nih.gov However, a comprehensive understanding of the intracellular signaling cascades modulated by this compound is still lacking.
Future studies should aim to explore the broader impact of this compound on intracellular signaling. This can be achieved using global approaches like phosphoproteomics and transcriptomics to identify changes in protein phosphorylation and gene expression in response to this compound treatment. For instance, studies have shown that this compound can affect the production of various cytokines and the polarization of macrophages. frontiersin.orgresearchgate.net Delving deeper into the upstream signaling events, such as the involvement of specific receptors and kinases like Janus kinase (JAK), signal transducer and activator of transcription (STAT), and mitogen-activated protein kinase (MAPK), will be crucial. mdpi.com Unraveling these complex signaling networks will provide a more complete picture of how this compound exerts its diverse biological effects. mdpi.com
Q & A
Q. What experimental models are commonly used to investigate Chromofungin's neuroprotective effects?
this compound's neuroprotective properties are primarily studied in in vitro models such as M17 neuronal cells exposed to oligomeric amyloid-β42 (Aβ42) . These cells are used to assess cytotoxicity (via LDH release and cell viability assays), oxidative stress (ROS levels, SOD activity), and senescence markers (hTERT, TERF2, p21). In vivo models, like septic mice with acute lung injury, are employed to evaluate autophagy modulation and inflammatory responses . Researchers should select models based on the specific pathology under investigation (e.g., Alzheimer’s disease vs. sepsis) and validate findings across multiple systems.
Q. How are effective concentrations of this compound determined in neuronal studies?
Dose-response curves are critical. For example, in M17 cells, concentrations >2.5 mM significantly reduce viability (89% at 2.5 mM; 77% at 5 mM), while 0.5–1 mM this compound restores telomerase activity (21.6–23.8 IU/L) without cytotoxicity . Researchers should pre-test viability (MTT assay) and membrane integrity (LDH release) across a range (e.g., 0.1–5 mM) and select doses that balance efficacy and safety.
Q. What biomarkers are used to assess this compound's impact on oxidative stress and senescence?
Key biomarkers include:
- Oxidative stress : ROS levels, SOD activity .
- Senescence : Telomerase activity (IU/L), hTERT (telomerase reverse transcriptase), TERF2 (telomeric repeat-binding factor 2), and p21 (cell cycle inhibitor) .
- Inflammation : COX-2 expression and prostaglandin E2 (PGE2) levels .
Multiplex assays (e.g., ELISA, qPCR) are recommended for simultaneous measurement.
Advanced Research Questions
Q. How can contradictory findings regarding this compound's interaction with COX-2 be resolved?
In Aβ42-treated M17 cells, this compound suppresses COX-2 expression and PGE2 production, suggesting anti-inflammatory effects . However, COX-2 overexpression reverses this compound’s protective effects on telomerase activity (from 24.7 IU/L to 16.1 IU/L) . To resolve this, researchers should:
- Perform pathway-specific inhibition (e.g., COX-2 siRNA or pharmacological blockers).
- Use multi-omics approaches (transcriptomics/proteomics) to identify compensatory pathways.
- Validate findings in in vivo models with tissue-specific COX-2 knockouts.
Q. What methodological challenges arise when translating this compound's in vitro effects to in vivo models?
Key challenges include:
- Bioavailability : this compound’s stability in circulation (e.g., protease susceptibility) must be assessed via pharmacokinetic studies .
- Dosage scaling : Effective in vitro doses (0.5–1 mM) may not translate directly to in vivo systems. Allometric scaling or compartmental modeling is advised.
- Endpoint variability : In vivo outcomes (e.g., lung inflammation in sepsis) require longitudinal monitoring and histopathological validation .
Q. How can researchers optimize experimental designs to study this compound's dual antifungal and neuroprotective roles?
- Antifungal assays : Use fungal viability tests (e.g., MIC assays) and membrane integrity analyses (e.g., propidium iodide uptake) to link structural disruption (cell wall/membrane) to bioactivity .
- Neuroprotection synergy : Co-treatment studies with antifungal agents (e.g., fluconazole) can assess additive effects without compromising neuronal viability .
- Multi-omics integration : Transcriptomic profiling (RNA-seq) can identify shared pathways (e.g., oxidative stress response) across disparate biological roles.
Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects?
- One-way ANOVA : For comparing multiple doses (e.g., 0.1–5 mM) against controls .
- Post-hoc tests : Tukey’s HSD to identify specific dose-group differences.
- Dose-response modeling : IC50/EC50 calculations using nonlinear regression (e.g., GraphPad Prism) .
- Longitudinal data : Mixed-effects models for time-course experiments (e.g., 7-day vs. 14-day telomerase activity) .
Methodological Guidelines
Q. How should researchers address variability in this compound's bioactivity across cell types?
- Cell-specific calibration : Pre-test this compound’s cytotoxicity in each cell line (e.g., EA.hy926 endothelial cells vs. M17 neurons) .
- Mechanistic validation : Use pathway-specific inhibitors (e.g., ROS scavengers for oxidative stress) to confirm target engagement.
- Inter-lab replication : Share protocols via repositories (e.g., Protocols.io ) to standardize assays like SA-β-gal staining for senescence .
Q. What ethical and practical considerations apply to this compound studies involving animal models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
